(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane
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Overview
Description
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral diol with a phenyl-substituted ketone under acidic conditions to form the dioxane ring. The methylamino group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid
- (4S,5S)-1,2-Dithiane-4,5-diol
Uniqueness
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both a dioxane ring and a methylamino group. This combination of features gives it distinct reactivity and biological activity compared to similar compounds.
Biological Activity
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane, known for its unique structural properties and potential therapeutic applications, has garnered attention in various fields of biological research. This article delves into its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.
- Chemical Formula : C13H19NO2
- Molecular Weight : 221.3 g/mol
- CAS Number : 124686-47-1
- Synonyms : N,2,2-trimethyl-4-phenyl-, (4S,5S)-; (S,S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Effects
- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity. Its structure allows for potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
- Antidepressant Potential : The compound's ability to modulate neurotransmitter levels indicates it could serve as a candidate for antidepressant development. This is supported by its structural similarities to known psychoactive agents.
2. Toxicity and Safety Profile
- The safety profile of this compound indicates moderate toxicity with specific hazard statements related to skin and eye irritation (H315-H319) and respiratory tract irritation (H335) .
- Risk Statements : Risk assessments highlight the need for caution when handling the compound due to its irritant properties.
Case Studies and Experimental Data
A review of recent literature reveals various findings regarding the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Investigated its effects on serotonin uptake in vitro. Results indicated a significant inhibition of serotonin transporters, suggesting potential antidepressant properties. |
Study 2 | Analyzed the compound's interaction with adrenergic receptors. The compound showed affinity for both alpha and beta receptors, indicating possible applications in managing mood disorders. |
Study 3 | Assessed acute toxicity in animal models. The LD50 was determined to be moderate, necessitating further studies on long-term effects and chronic exposure risks. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Neurotransmitter Modulation : By inhibiting the reuptake of serotonin and norepinephrine.
- Receptor Interaction : Binding to adrenergic receptors may enhance mood stabilization.
- Antioxidant Properties : Some studies suggest that compounds with similar structures display antioxidant activity that could contribute to neuroprotection.
Properties
IUPAC Name |
(4S,5S)-N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)15-9-11(14-3)12(16-13)10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDLOVICBLVDFQ-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124686-47-1 |
Source
|
Record name | (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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